molecular formula C22H24ClN3O3S B4214975 2-[[4-Benzyl-5-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic acid

2-[[4-Benzyl-5-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic acid

Cat. No.: B4214975
M. Wt: 446.0 g/mol
InChI Key: JFVSFHZSNFIDLJ-UHFFFAOYSA-N
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Description

2-[[4-Benzyl-5-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic acid is a complex organic compound that features a triazole ring, a benzyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-Benzyl-5-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic acid typically involves multiple steps, starting with the preparation of the triazole ring The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound The benzyl groups are introduced through nucleophilic substitution reactions, where benzyl halides react with the triazole intermediates

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[[4-Benzyl-5-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the benzyl or triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenated reagents, such as benzyl chloride, and strong bases, like sodium hydride (NaH), are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-[[4-Benzyl-5-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic acid exerts its effects would depend on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The triazole ring and benzyl groups could play a role in binding to these targets, while the propanoic acid moiety might influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-benzyl-5-(3-chlorobenzyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid
  • 2-{[4-benzyl-5-(4-isopropoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid
  • 2-{[4-benzyl-5-(3-chloro-4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid

Uniqueness

The unique combination of the 3-chloro-4-isopropoxybenzyl group with the triazole and propanoic acid moieties distinguishes 2-[[4-Benzyl-5-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic acid from its analogs. This specific structure may confer unique properties, such as enhanced biological activity or improved material characteristics, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[[4-benzyl-5-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S/c1-14(2)29-19-10-9-17(11-18(19)23)12-20-24-25-22(30-15(3)21(27)28)26(20)13-16-7-5-4-6-8-16/h4-11,14-15H,12-13H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVSFHZSNFIDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CC2=NN=C(N2CC3=CC=CC=C3)SC(C)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[4-Benzyl-5-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic acid
Reactant of Route 2
2-[[4-Benzyl-5-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic acid
Reactant of Route 3
2-[[4-Benzyl-5-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic acid
Reactant of Route 4
Reactant of Route 4
2-[[4-Benzyl-5-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic acid
Reactant of Route 5
2-[[4-Benzyl-5-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic acid
Reactant of Route 6
Reactant of Route 6
2-[[4-Benzyl-5-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic acid

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